

AF 555 Carboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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This technical guide provides a comprehensive overview of the specifications and applications of **AF 555 carboxylic acid**, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals. AF 555 is a bright, photostable, and hydrophilic fluorophore, making it an excellent alternative to other dyes in the orange-red spectrum such as tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3).[1][2] Its high fluorescence quantum yield and resistance to pH changes between 4 and 10 make it a robust tool for various fluorescence-based assays.[3]

Core Specifications

The photophysical and chemical properties of **AF 555 carboxylic acid** are summarized below. This data is essential for designing and troubleshooting experiments involving this fluorophore.

Property	Value	Reference
Excitation Maximum (λ_{ex})	552 - 556 nm	[4][5]
Emission Maximum (λ_{em})	565 - 572 nm	[3][6][7]
Molar Extinction Coefficient (ϵ)	152,000 - 155,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][4][5]
Fluorescence Quantum Yield (Φ)	0.10 - 0.14	[4][5][8][9]
Molecular Formula	$\text{C}_{35}\text{H}_{43}\text{K}_3\text{N}_2\text{O}_{14}\text{S}_4$ / $\text{C}_{34}\text{H}_{41}\text{K}_3\text{N}_2\text{O}_{14}\text{S}_4$	[4][5]
Molecular Weight	~947.25 g/mol / ~1250 g/mol	[3][5]
Recommended Laser Lines	532 nm, 543 nm, 561 nm	[5][6][9]
Common Filter Set	TRITC/Cy3	[6]

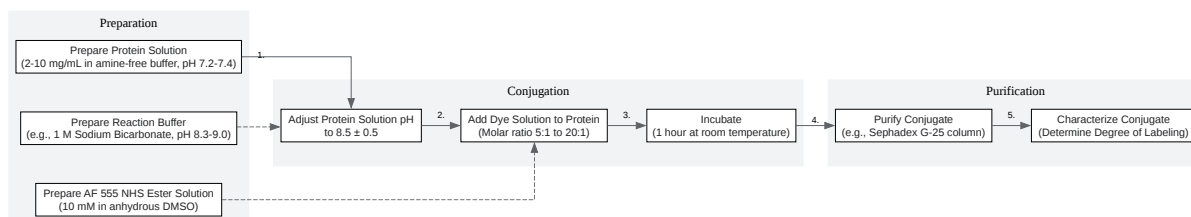
Chemical Reactivity and Applications

AF 555 carboxylic acid is the non-reactive form of the AF 555 dye.[1][4] While it can be used as a reference standard in experiments with AF 555 conjugates, its primary utility lies in its potential for covalent conjugation to other molecules.[1][6] The carboxylic acid group can be activated to react with primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][3] This is typically achieved using a carbodiimide, such as EDAC, to form an amine-reactive ester.

Alternatively, the commercially available amine-reactive N-hydroxysuccinimidyl (NHS) ester of AF 555 is widely used for direct labeling of proteins and other amine-containing molecules.[3][10] This reaction is most efficient at a pH of 8.3-8.5.[10]

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive form of AF 555, such as the NHS ester.



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A generalized workflow for protein conjugation with AF 555 NHS ester.

Detailed Experimental Protocol: Protein Labeling with AF 555 NHS Ester

This protocol is a general guideline for labeling proteins with AF 555 NHS ester and may require optimization for specific proteins.

Materials:

- Protein of interest (2-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.4)
- AF 555 NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
- Purification column (e.g., Sephadex® G-25)

- Storage buffer (e.g., PBS with a carrier protein like BSA and a preservative like sodium azide)

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine and stabilizers like BSA, as these will compete with the labeling reaction.[\[11\]](#) If necessary, dialyze the protein against PBS.
 - The recommended protein concentration is between 2-10 mg/mL for optimal labeling.[\[11\]](#)
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM.[\[10\]](#)[\[12\]](#) Vortex to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.
- Perform the Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[\[11\]](#)
 - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[\[11\]](#)[\[13\]](#) It is advisable to test a range of ratios (e.g., 5:1, 15:1, 20:1) to determine the optimal degree of labeling for your protein.[\[11\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[\[12\]](#)[\[13\]](#)
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[\[12\]](#)[\[13\]](#) The first colored band to elute will be the conjugated protein.
- Determine the Degree of Labeling (DOL) (Optional but Recommended):

- The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for the dye).

Storage:

Upon receipt, **AF 555 carboxylic acid** and its derivatives should be stored at -20°C, desiccated, and protected from light.[1][4] Protein conjugates are typically stored at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.[13] The conjugate solution should be protected from light.

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